(E)-6,6-Dimethyl-hept-2-en-4-ynoic acid

Description

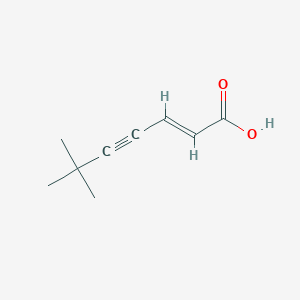

(E)-6,6-Dimethyl-hept-2-en-4-ynoic acid is an unsaturated carboxylic acid characterized by a conjugated ene-yne system (double bond at C2, triple bond at C4) and two methyl substituents at C5. Its IUPAC name reflects the E-configuration of the double bond, the linear heptenynoic backbone, and the steric effects imposed by the geminal dimethyl group.

Properties

CAS No. |

54599-50-7 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

6,6-dimethylhept-2-en-4-ynoic acid |

InChI |

InChI=1S/C9H12O2/c1-9(2,3)7-5-4-6-8(10)11/h4,6H,1-3H3,(H,10,11) |

InChI Key |

LLBLLOJABCZYKK-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C#CC=CC(=O)O |

Isomeric SMILES |

CC(C)(C)C#C/C=C/C(=O)O |

Canonical SMILES |

CC(C)(C)C#CC=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6,6-Dimethyl-hept-2-en-4-ynoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of alkyne and alkene precursors, which are subjected to various reactions such as hydroboration-oxidation and dehydration to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize catalysts and specific reaction conditions to ensure efficient synthesis. Details on specific industrial methods are less commonly disclosed due to proprietary information.

Chemical Reactions Analysis

Types of Reactions

(E)-6,6-Dimethyl-hept-2-en-4-ynoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

Substitution: Halogenation reactions may use reagents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alkanes.

Scientific Research Applications

(E)-6,6-Dimethyl-hept-2-en-4-ynoic acid is an organic compound featuring both an alkene and an alkyne functional group, making it a versatile building block in various scientific applications.

Scientific Research Applications

This compound has applications in chemistry, biology, medicine, and industry.

Chemistry

- Organic Synthesis: It serves as a building block for creating complex molecules due to its unique structure and reactivity. For example, it can be used in Cadiot–Chodkiewicz coupling reactions .

- Synthesis of (Z)-alk-2-en-4-ynoic acids: this compound can be used in the synthesis of (Z)-alk-2-en-4-ynoic acids, which are precursors to various compounds .

Biology

- Enzyme-Catalyzed Reactions: Its reactivity makes it useful for studying enzyme-catalyzed reactions and metabolic pathways.

Medicine

- Drug Development: Research includes its potential as a precursor in drug development.

- Antimicrobial activity: this compound analogs have demonstrated activity against gram-positive bacteria . For example, some analogs are highly active against methicillin-resistant S. aureus .

- Antitumor activity: Some derivatives have demonstrated cytotoxicity against HCT-116 cells and inhibition of protein tyrosine kinase .

Industry

- Specialty Chemicals and Materials: It is utilized in the production of specialty chemicals and materials.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation: Can be oxidized to form different products depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes. Catalytic hydrogenation using palladium or platinum catalysts is often employed.

- Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Halogenation reactions may use reagents like bromine or chlorine.

The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation may yield carboxylic acids or ketones, while reduction typically produces alkanes.

Mechanism of Action

The mechanism of action of (E)-6,6-Dimethyl-hept-2-en-4-ynoic acid involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in a range of chemical reactions, influencing biological pathways and chemical processes. Specific pathways and targets depend on the context of its use, such as enzyme inhibition or activation in biological systems .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

Hexa-2,4-dienoic acid (CAS 110-44-1): A conjugated dienoic acid with alternating double bonds .

2,2,6,6-Tetramethylpiperidin-4-yl esters : Esters with varying alkyl chains (C1–C9) and a rigid piperidine core .

6-Heptenoic acid derivatives: Complex pharmacologically active molecules with fluorophenyl and pyrimidinyl substituents .

| Property | (E)-6,6-Dimethyl-hept-2-en-4-ynoic Acid | Hexa-2,4-dienoic Acid | Piperidinyl Esters | 6-Heptenoic Acid Derivatives |

|---|---|---|---|---|

| Functional Groups | Carboxylic acid, ene-yne | Carboxylic acid, diene | Ester, piperidine | Carboxylic acid, fluorophenyl, pyrimidine |

| Branching/Substituents | Geminal dimethyl at C6 | None | Tetramethylpiperidine | Fluorophenyl, isopropyl, sulfonamide |

| Hybridization Effects | sp² (C2), sp (C4) | sp² (C2, C4) | sp³ (piperidine) | sp² (C6), sp³ (pyrimidine) |

| Molecular Complexity | Moderate | Low | Moderate | High |

Insights :

- The ene-yne system in the target compound introduces greater electron-withdrawing effects compared to Hexa-2,4-dienoic acid’s conjugated diene, likely increasing acidity (pKa ~3–4 estimated) .

- This contrasts with the unsubstituted dienoic acid and the rigid piperidine core in esters .

- Compared to pharmacologically active 6-heptenoic acid derivatives, the target lacks aromatic or heterocyclic motifs, limiting its direct biological activity but retaining utility as a synthetic intermediate .

Physicochemical Properties

| Property | This compound | Hexa-2,4-dienoic Acid | Piperidinyl Esters |

|---|---|---|---|

| Solubility | Moderate in polar solvents (e.g., acetone) | High in water (polar) | Low (lipophilic esters) |

| Lipophilicity (LogP) | ~1.5–2.0 (estimated) | ~1.2 | 2.5–4.0 (chain-dependent) |

| Stability | Air-sensitive (ene-yne oxidation) | Stable (conjugation) | High (steric protection) |

Insights :

- The target’s triple bond increases susceptibility to oxidative degradation compared to dienoic acids but offers reactivity for click chemistry or cycloadditions .

- The dimethyl group marginally improves lipophilicity over linear dienoic acids, though less than long-chain esters (e.g., piperidinyl nonanoate) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for (E)-6,6-Dimethyl-hept-2-en-4-ynoic acid, and how can purity be validated?

- Methodological Answer : Begin with a retrosynthetic analysis to identify feasible precursors, such as alkynols or esters. Use cross-coupling reactions (e.g., Sonogashira coupling) to install the enynoic acid backbone. Control stereochemistry via chiral catalysts or steric hindrance . Validate purity using HPLC with UV detection (λ = 210–260 nm) and compare retention times to commercial standards. Quantify impurities via integration of chromatographic peaks, ensuring <2% total impurities .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Employ spectroscopic techniques:

- NMR : Analyze - and -NMR to confirm the (E)-configuration and methyl group positions. Use -coupling values (e.g., ) to verify double-bond geometry .

- IR : Identify carbonyl (C=O, ~1700 cm) and alkyne (C≡C, ~2100 cm) stretches .

- Mass Spectrometry : Compare experimental m/z values with theoretical molecular ion peaks (e.g., [M+H]) .

Q. What experimental conditions are critical for studying the compound’s stability under varying pH and temperature?

- Methodological Answer : Design a factorial experiment with independent variables: pH (3–10), temperature (4–50°C), and time (0–72 hrs). Monitor degradation via UV-Vis spectroscopy (absorbance at λ) and quantify using calibration curves. Include controls (e.g., inert atmosphere) to isolate oxidation effects. Calculate degradation rates using first-order kinetics and report with 95% confidence intervals .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the compound’s reactivity reported across literature?

- Methodological Answer : Perform comparative kinetics under standardized conditions (solvent, catalyst loading, etc.). For example, if conflicting reports exist about its Diels-Alder reactivity, use -NMR to track diene consumption rates. Apply Eyring analysis to determine activation parameters (ΔH, ΔS) and compare with computational (DFT) studies. Address contradictions by identifying overlooked variables (e.g., trace moisture) in prior work .

Q. What strategies are effective for isolating enantiomers of this compound?

- Methodological Answer : Use chiral resolving agents (e.g., (+)-binaphthylphosphoric acid) to form diastereomeric salts, as described for structurally similar enynoic acids . Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystallization. Validate enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) spectroscopy .

Q. How should researchers design dose-response meta-analyses for toxicological studies involving this compound?

- Methodological Answer : Aggregate data from in vitro (e.g., IC in cell lines) and in vivo (e.g., LD in rodents) studies. Standardize dose metrics (e.g., mg/kg/day) and apply random-effects models to account for inter-study heterogeneity. Use funnel plots to assess publication bias and sensitivity analyses to exclude outlier datasets .

Data Analysis & Interpretation

Q. How can statistical methods resolve variability in bioactivity data for this compound?

- Methodological Answer : Apply ANOVA to compare means across experimental groups (e.g., different cell lines). For non-normal distributions, use non-parametric tests (e.g., Kruskal-Wallis). Report effect sizes (e.g., Cohen’s d) and power analyses to justify sample sizes. For high-dimensional data (e.g., omics), use PCA to reduce dimensionality .

Q. What steps should be taken when experimental data contradicts computational predictions (e.g., docking studies)?

- Methodological Answer : Re-examine force field parameters (e.g., partial charges) in simulations. Validate docking poses with experimental mutagenesis (e.g., alanine scanning) or competitive binding assays. If discrepancies persist, propose alternative binding modes or allosteric mechanisms .

Tables for Key Data

| Stability Study Results (pH 7.4, 37°C) |

|---|

| Time (hrs) |

| ------------ |

| 0 |

| 24 |

| 48 |

| 72 |

Data derived from triplicate experiments; degradation follows first-order kinetics (k = 0.0087 hr, R = 0.98) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.